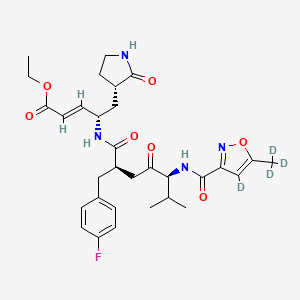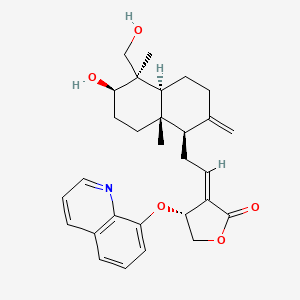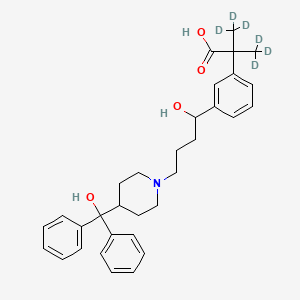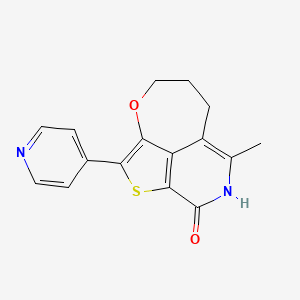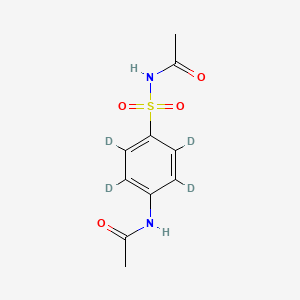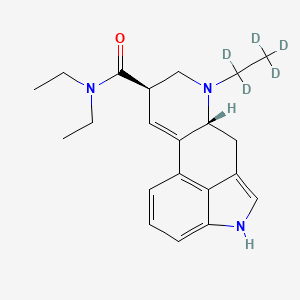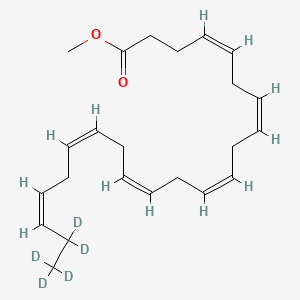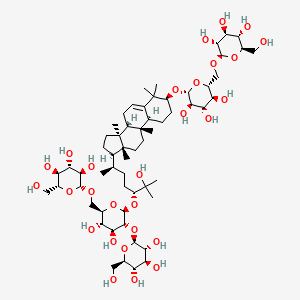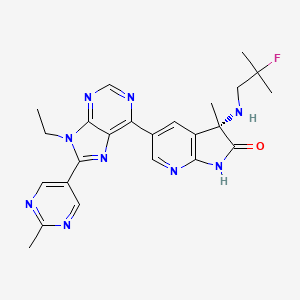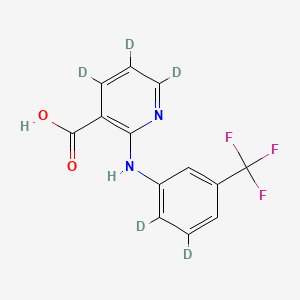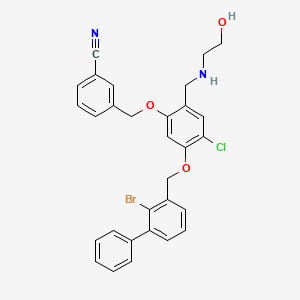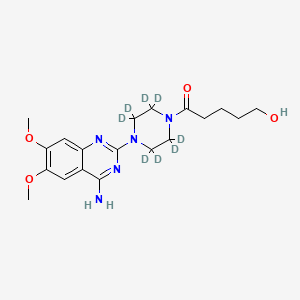
Terazosin impurity F-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terazosin impurity F-d8 is a deuterated form of an impurity found in terazosin, a quinazoline derivative and alpha-1-selective adrenoceptor blocking agent. Terazosin is commonly used for the treatment of symptomatic benign prostatic hyperplasia and hypertension. The presence of impurities in pharmaceutical compounds is a critical aspect of drug quality control, and the identification and characterization of these impurities are essential for ensuring the safety and efficacy of the drug.
準備方法
The synthesis of terazosin impurity F-d8 involves several steps, including the introduction of deuterium atoms into the molecular structure. The synthetic route typically starts with the precursor 2-chloro-6,7-dimethoxyquinazoline-4-amino, which undergoes a series of reactions to incorporate the deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity of the impurity.
化学反応の分析
Terazosin impurity F-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of quinazoline derivatives with different functional groups, while reduction reactions may result in the formation of reduced quinazoline compounds.
科学的研究の応用
Terazosin impurity F-d8 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the identification and quantification of impurities in terazosin formulations. In biology and medicine, it is used in studies to understand the pharmacokinetics and pharmacodynamics of terazosin and its impurities. Additionally, it is used in the development of analytical methods for the detection and quantification of impurities in pharmaceutical formulations. In the industry, it is used in quality control processes to ensure the purity and safety of terazosin products.
作用機序
The mechanism of action of terazosin impurity F-d8 is related to its structural similarity to terazosin. Terazosin blocks adrenaline’s action on alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate. This results in lowered blood pressure and improved urinary flow. The molecular targets and pathways involved in the action of this compound are likely similar to those of terazosin, involving the inhibition of alpha-1 adrenoceptors and subsequent relaxation of smooth muscle.
類似化合物との比較
Terazosin impurity F-d8 can be compared with other similar compounds, such as terazosin impurity A, terazosin impurity B, and terazosin impurity N. These impurities share structural similarities with terazosin but differ in their specific molecular modifications. For example, terazosin impurity A is synthesized from 2-chloro-6,7-dimethoxyquinazoline-4-amino and piperazine, while terazosin impurity B and N have different functional groups and molecular structures. The uniqueness of this compound lies in the incorporation of deuterium atoms, which can affect its chemical and physical properties, making it a valuable reference standard for analytical and quality control purposes.
特性
分子式 |
C19H27N5O4 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-5-hydroxypentan-1-one |
InChI |
InChI=1S/C19H27N5O4/c1-27-15-11-13-14(12-16(15)28-2)21-19(22-18(13)20)24-8-6-23(7-9-24)17(26)5-3-4-10-25/h11-12,25H,3-10H2,1-2H3,(H2,20,21,22)/i6D2,7D2,8D2,9D2 |
InChIキー |
KCUCXOWQJCTZNA-COMRDEPKSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)CCCCO)([2H])[2H])[2H] |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCO)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


